molecular formula C10H16O B14639580 3-Pentylcyclopent-2-EN-1-one CAS No. 53253-07-9

3-Pentylcyclopent-2-EN-1-one

Cat. No.: B14639580
CAS No.: 53253-07-9
M. Wt: 152.23 g/mol
InChI Key: XUMYZVPKJLICNW-UHFFFAOYSA-N
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Description

3-Pentylcyclopent-2-EN-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone characterized by a cyclopentene ring substituted with a pentyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylcyclopent-2-EN-1-one typically involves the alkylation of cyclopentanone with a pentyl halide under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow systems where cyclopentanone and pentyl halide are reacted in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Pentylcyclopent-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pentyl group.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentenones depending on the nucleophile used.

Scientific Research Applications

3-Pentylcyclopent-2-EN-1-one has several applications in scientific research:

Properties

CAS No.

53253-07-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-pentylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O/c1-2-3-4-5-9-6-7-10(11)8-9/h8H,2-7H2,1H3

InChI Key

XUMYZVPKJLICNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=O)CC1

Origin of Product

United States

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